molecular formula C14H18N4O5S B2368810 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 2034285-21-5

4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2368810
CAS No.: 2034285-21-5
M. Wt: 354.38
InChI Key: FTYINYKOYFANAM-UHFFFAOYSA-N
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Description

4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps. Initial reaction may include the formation of the isoxazole core, which is then functionalized through sulfonation and subsequent coupling reactions with pyrrolidine derivatives. Key reaction conditions involve the use of bases, solvents like DMF, and control of temperature and pressure.

Industrial Production Methods:

Industrial production might scale these reactions up using automated synthesizers to ensure precision. Continuous flow reactors could be employed to optimize yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can be subjected to oxidative conditions, potentially modifying the pyrazin or pyrrolidine moieties.

  • Reduction: : Reductive conditions might affect the sulfonyl group, leading to different derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the isoxazole core.

Common Reagents and Conditions:

  • Oxidation: : Reagents like potassium permanganate.

  • Reduction: : Reagents such as sodium borohydride.

  • Substitution: : Various halides and bases in aprotic solvents.

Major Products:

  • Oxidation: : Likely products include oxygenated derivatives.

  • Reduction: : Resulting in reduced or fully hydrogenated versions.

  • Substitution: : Diverse substituted analogs depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Building block for more complex synthetic targets.

Biology:

  • Potential probe for biochemical pathways.

Medicine:

  • Research into therapeutic applications due to its structural features, which might interact with specific enzymes or receptors.

Industry:

  • Could be used in material sciences for creating specialized polymers or coatings.

Mechanism of Action

The Mechanism:

The compound likely exerts effects by interacting with specific molecular targets in cells, such as enzymes or receptors, due to its sulfonyl and pyrazinyl groups.

Molecular Targets and Pathways:

  • Enzyme inhibitors: Could inhibit certain enzymes involved in disease processes.

  • Receptor modulation: Potential to modulate signaling pathways.

Comparison with Similar Compounds

  • 4-((3-(Pyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

  • 4-((3-(3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Highlighting Uniqueness:

What sets 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole apart is the specific arrangement of its functional groups, which might offer unique interactions with biological targets, paving the way for novel applications in medicine and materials science.

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Properties

IUPAC Name

4-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O5S/c1-9-12(10(2)23-17-9)24(19,20)18-7-4-11(8-18)22-14-13(21-3)15-5-6-16-14/h5-6,11H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYINYKOYFANAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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